molecular formula C10H9BrN2 B11872285 1-(2-(Bromomethyl)phenyl)-1H-imidazole

1-(2-(Bromomethyl)phenyl)-1H-imidazole

Cat. No.: B11872285
M. Wt: 237.10 g/mol
InChI Key: HCXSMLOPUZKFMR-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)phenyl)-1H-imidazole is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)phenyl)-1H-imidazole typically involves the bromination of a precursor compound. One common method is the bromination of 2-methylphenyl imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)phenyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

1-(2-(Bromomethyl)phenyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)phenyl)-1H-imidazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

    Phenacyl Bromide: Similar in structure but lacks the imidazole ring.

    Benzyl Bromide: Contains a benzyl group instead of a bromomethyl group.

    2-Bromo-1-phenylethanone: Similar but with a ketone group instead of an imidazole ring.

Uniqueness

1-(2-(Bromomethyl)phenyl)-1H-imidazole is unique due to the presence of both the bromomethyl group and the imidazole ring.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

1-[2-(bromomethyl)phenyl]imidazole

InChI

InChI=1S/C10H9BrN2/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7H2

InChI Key

HCXSMLOPUZKFMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)N2C=CN=C2

Origin of Product

United States

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